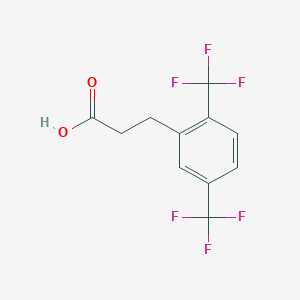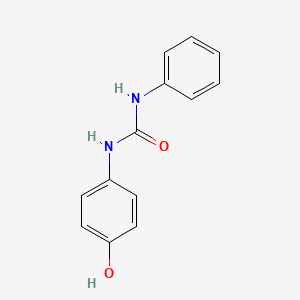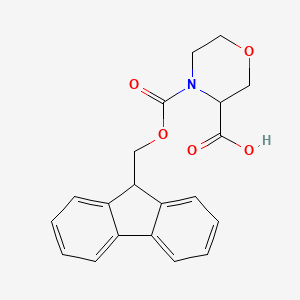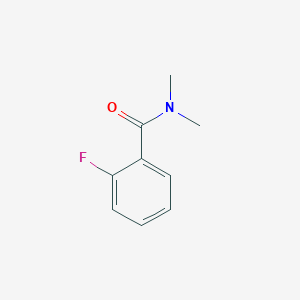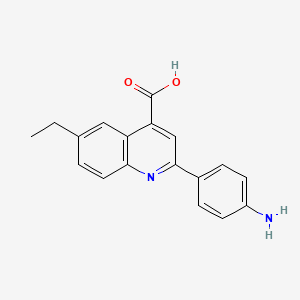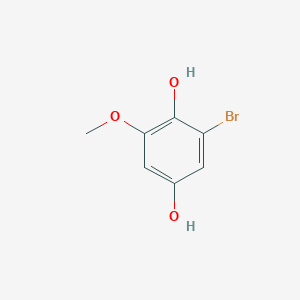
1,4-Benzenediol, 2-bromo-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Benzenediol, 2-bromo-6-methoxy-” is a chemical compound with the molecular formula C7H7BrO3 . It is also known as 2-Bromo-6-methoxy-benzene-1,4-diol .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediol, 2-bromo-6-methoxy-” can be viewed using Java or Javascript . The molecular weight of this compound is 219.036 .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
1,4-Benzenediol, 2-bromo-6-methoxy- and its derivatives exhibit antibacterial properties. For instance, compounds derived from marine algae like Rhodomela confervoides have shown activity against various bacterial strains (Xu et al., 2003).
Synthesis Applications
This compound has been used in the synthesis of various chemical structures. For example, it played a role in the synthesis of (±)-4-isocymobarbatol (Tanaka & Oritani, 1995), and was involved in the synthesis and inhibition studies of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment (Huang Zhi-qiang, 2011)(https://consensus.app/papers/synthesis-protein-tyrosine-phosphatase-inhibition-cui/a7f03df69840517ab19dc994571069fe/?utm_source=chatgpt).
Photodynamic Therapy for Cancer
It has also found application in photodynamic therapy for cancer treatment. A study demonstrated the use of derivatives of this compound in zinc phthalocyanine, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Electronics
In the field of molecular electronics, derivatives of 1,4-Benzenediol, 2-bromo-6-methoxy- are used as building blocks for molecular wires, which are crucial components in the development of electronic devices (Stuhr-Hansen et al., 2005).
Eigenschaften
IUPAC Name |
2-bromo-6-methoxybenzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLMMCGTLUUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404042 |
Source


|
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediol, 2-bromo-6-methoxy- | |
CAS RN |
61654-67-9 |
Source


|
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

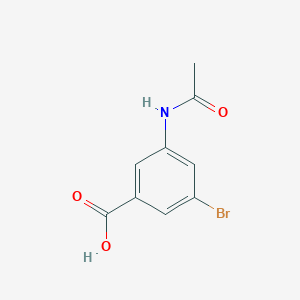
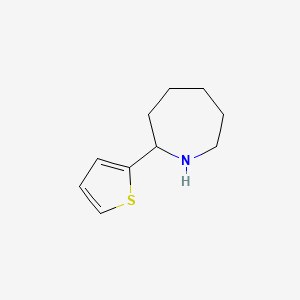
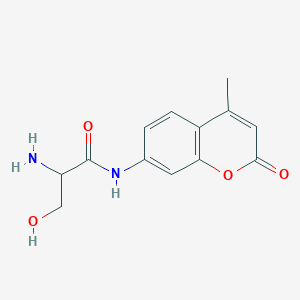
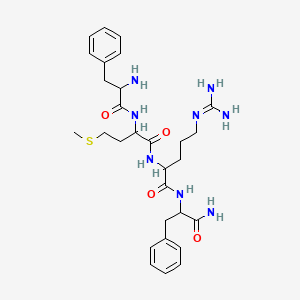
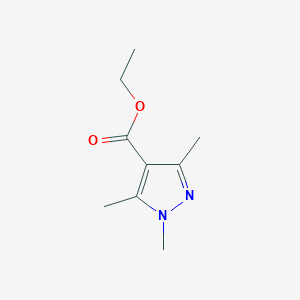
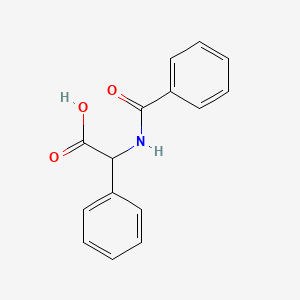
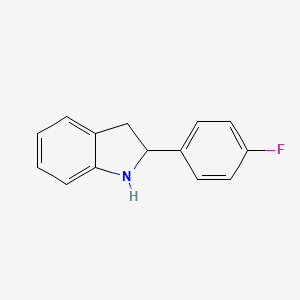
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
